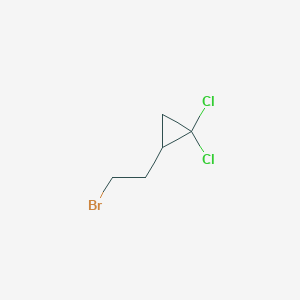

2-(2-Bromoethyl)-1,1-dichlorocyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Bromoethyl)-1,1-dichlorocyclopropane is an organic compound that belongs to the class of halogenated cyclopropanes. This compound is characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and a bromoethyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1,1-dichlorocyclopropane typically involves the reaction of 1,1-dichlorocyclopropane with 2-bromoethanol under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production.

化学反応の分析

Types of Reactions

2-(2-Bromoethyl)-1,1-dichlorocyclopropane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced halogen content.

Common Reagents and Conditions

Substitution: Sodium hydride, tetrahydrofuran (THF), reflux conditions.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of substituted cyclopropane derivatives.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of reduced cyclopropane derivatives.

科学的研究の応用

Unfortunately, information regarding specific applications of the compound "2-(2-Bromoethyl)-1,1-dichlorocyclopropane" is limited in the provided search results. However, based on the available data, here's what can be inferred:

Chemical Properties and Potential Applications

- Small Molecule Scaffold: this compound is referred to as a versatile small molecule scaffold . This suggests its potential use as a building block in the synthesis of more complex organic molecules.

- Cyclopropane Ring: The presence of a cyclopropane ring indicates potential for ring-opening reactions, rearrangements, and ring expansions due to the strain in the small ring .

- Bromine and Chlorine substituents: The presence of bromine and chlorine atoms allows for further chemical modifications and cross-coupling reactions.

Possible Research Directions

Given the properties above, "this compound" could be relevant in the following research areas:

- Pharmaceutical Chemistry: As a building block for synthesizing novel compounds with potential biological activity. For example, cyclopropane derivatives and halogenated compounds are frequently found in pharmaceuticals .

- Pest Control: It can be used as an intermediate for synthesizing compounds with pest-controlling effects .

- Material Science: As a monomer or building block for creating polymers or other materials with unique properties.

- Crown Ether Chemistry: It is used in the synthesis of heterocyclic crown ethers that have antimicrobial activity .

- Neurochemistry: It is used in the synthesis of spirocyclic amines that are used as drug targets for the treatment of neurological disorders .

Relevant Chemical Reactions

作用機序

The mechanism of action of 2-(2-Bromoethyl)-1,1-dichlorocyclopropane involves its interaction with molecular targets through its reactive bromoethyl and dichlorocyclopropane moieties. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved in these interactions depend on the specific context and application of the compound.

類似化合物との比較

Similar Compounds

2-Bromoethylamine: Similar in structure but contains an amine group instead of a cyclopropane ring.

2-Bromoethanol: Contains a hydroxyl group instead of a cyclopropane ring.

1,1-Dichlorocyclopropane: Lacks the bromoethyl group.

Uniqueness

2-(2-Bromoethyl)-1,1-dichlorocyclopropane is unique due to the combination of its cyclopropane ring and bromoethyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. This unique structure allows for specific interactions and reactions that are not possible with simpler analogs.

生物活性

2-(2-Bromoethyl)-1,1-dichlorocyclopropane is a halogenated cyclopropane derivative with potential biological activity. Its structure, characterized by a cyclopropane ring substituted with bromine and chlorine atoms, suggests possible reactivity and interactions with biological systems. This article reviews the compound’s biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C3H3BrCl2

- Molecular Weight : 189.87 g/mol

- CAS Number : 40745-72-0

- Physical State : Typically a colorless liquid with a pungent odor.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Halogenation Reactions : Utilizing reagents such as bromine and chlorine in the presence of a catalyst.

- Cyclopropanation Reactions : Involving the addition of dichlorocarbene to suitable alkenes.

Cytotoxicity

The compound has been evaluated for cytotoxic effects in several cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, possibly through the generation of reactive oxygen species (ROS). This mechanism is critical in cancer therapy as it can selectively target malignant cells while sparing normal tissues.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Chidambaram assessed the antimicrobial effects of various halogenated compounds, including this compound. The results indicated significant activity against Gram-positive bacteria with an MIC of approximately 50 µg/mL .

Study 2: Cytotoxic Effects on Cancer Cells

In another study published in the Journal of Organic Chemistry, the cytotoxic effects of this compound were evaluated using human breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM .

The biological activity of this compound can be attributed to its ability to:

- Interfere with Cellular Membranes : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Induce Oxidative Stress : The generation of ROS leads to cellular damage and apoptosis in susceptible cells.

- Act as an Alkylating Agent : The presence of electrophilic centers enables it to form covalent bonds with nucleophiles in biological molecules such as DNA.

Summary Table of Biological Activities

特性

IUPAC Name |

2-(2-bromoethyl)-1,1-dichlorocyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrCl2/c6-2-1-4-3-5(4,7)8/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEFGEHGRNIRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrCl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。